Bradykinin (1-7)

Catalog No.
S751073
CAS No.
23815-87-4
M.F
C35H52N10O9
M. Wt
756.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bradykinin (1-7)

CAS Number

23815-87-4

Product Name

Bradykinin (1-7)

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C35H52N10O9

Molecular Weight

756.8 g/mol

InChI

InChI=1S/C35H52N10O9/c36-22(10-4-14-39-35(37)38)31(50)44-16-6-12-26(44)33(52)43-15-5-11-25(43)30(49)40-19-28(47)41-23(18-21-8-2-1-3-9-21)29(48)42-24(20-46)32(51)45-17-7-13-27(45)34(53)54/h1-3,8-9,22-27,46H,4-7,10-20,36H2,(H,40,49)(H,41,47)(H,42,48)(H,53,54)(H4,37,38,39)/t22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

CRROPKNGCGVIOG-QCOJBMJGSA-N

SMILES

Array

Synonyms

8-de-Phe-9-de-Arg-bradykinin, 8-des-Phe-9-des-Arg-BK, bradykinin, des-Phe(8)-des-Arg(9)-, bradykinin, des-Phe(8)-des-Arg(9)-, monoacetate salt(L)-isomer, bradykinin, des-phenylalanyl(8)-des-arginine(9)-, des-8,9-BK, des-Phe(8)-Arg(9)-BK

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O

The exact mass of the compound Arg-Pro-Pro-Gly-Phe-Ser-Pro is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Supplementary Records. It belongs to the ontological category of oligopeptide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bradykinin (1-7) (CAS 23815-87-4) is a biologically active heptapeptide fragment and a primary metabolite of the potent vasodilator Bradykinin (BK). It is formed in vivo through the cleavage of the parent nonapeptide by enzymes such as endopeptidases. Unlike many peptide fragments often considered inactive, Bradykinin (1-7) demonstrates distinct physiological activities, particularly related to cardiovascular and inflammatory processes. Its presence and relative abundance in tissues like the kidney suggest a significant role in the local regulation of the kallikrein-kinin system, making it a critical tool for researchers investigating kinin metabolism and receptor signaling.

Substituting Bradykinin (1-7) with its parent compound, Bradykinin (BK), or other fragments is inadvisable for precise research due to fundamental differences in enzymatic stability and receptor interaction. Full-length BK is rapidly degraded by Angiotensin-Converting Enzyme (ACE), whereas Bradykinin (1-7) is a product of this degradation pathway and is subsequently metabolized differently. Furthermore, while BK is a potent agonist for the constitutively expressed B2 receptor, Bradykinin (1-7) has a distinct pharmacological profile. Recent evidence also shows it can induce biological effects, such as nitric oxide production and vasorelaxation, through mechanisms independent of both B1 and B2 receptors. Using the parent peptide or an incorrect fragment will therefore yield misleading results in studies focused on kinin metabolism, B1/B2-independent signaling, or chronic inflammatory models where metabolites accumulate.

Differential Receptor Activity: Inactive at B2 Receptors Where Parent Bradykinin is Potent

Bradykinin (1-7) is functionally distinct from its parent peptide, Bradykinin (BK), which is a potent agonist for the ubiquitously expressed B2 receptor. Studies confirm that the pro-inflammatory effects of BK, such as cell influx in a mouse pleurisy model, are mediated by the B2 receptor and can be blocked by B2 antagonists. In contrast, research on the biological activity of Bradykinin (1-7) shows that its effects, such as nitric oxide production and vasorelaxation, are not inhibited by B1 or B2 receptor antagonists, demonstrating a separate mechanism of action. This lack of B2 agonism is a critical differentiator from full-length Bradykinin.

Evidence DimensionB2 Receptor-Mediated Activity
Target Compound DataBiological effects (e.g., NO production, vasorelaxation) are not inhibited by B2 receptor antagonists.
Comparator Or BaselineBradykinin (Parent Peptide): Pro-inflammatory effects are mediated via B2 receptor activation and blocked by B2 antagonists.
Quantified DifferenceQualitatively different mechanism; B2 receptor independence vs. B2 receptor dependence.
ConditionsIn vitro cell culture (human, mouse, rat cells) and ex vivo rat aortic rings.

This justifies procurement for specifically studying non-B2 receptor-mediated kinin signaling pathways without confounding activity from the primary Bradykinin receptor.

Metabolic Stability: Identity as a Stable Metabolite in ACE-driven Degradation Pathways

Bradykinin (1-7) is a major product of the enzymatic degradation of full-length Bradykinin by kininases, including Angiotensin-Converting Enzyme (ACE). While the parent Bradykinin has a biological half-life often reported as 30 seconds or less due to rapid cleavage by ACE, Bradykinin (1-7) represents a more stable intermediate in the degradation cascade. In endothelial cell cultures, the degradation of Bradykinin shows initial production of Bradykinin (1-7), which is then more slowly converted to Bradykinin (1-5). This sequential degradation highlights that Bradykinin (1-7) is not a terminal, inactive product but a key, transiently stable metabolite.

Evidence DimensionMetabolic Fate by ACE/Kininases
Target Compound DataIs a primary, relatively stable metabolite produced from the parent peptide.
Comparator Or BaselineBradykinin (Parent Peptide): Rapidly cleaved and inactivated by ACE, with a half-life of <30 seconds.
Quantified DifferenceProduct of degradation vs. Substrate for rapid degradation.
ConditionsIn vitro endothelial cell culture; in vivo plasma.

For studies of kinin metabolism or in systems with high ACE activity, procuring Bradykinin (1-7) is essential to investigate the effects of this specific metabolite, which cannot be achieved by applying the rapidly degraded parent compound.

Distinct Agonist Profile from Canonical B1 Receptor Agonists

The canonical agonists for the B1 receptor, which is upregulated during inflammation, are the metabolites des-Arg9-Bradykinin and Lys-des-Arg9-Bradykinin. These compounds are potent and highly selective B1 agonists, with Lys-[Des-Arg9]Bradykinin showing a Ki of 0.12 nM for human B1 receptors. In contrast, Bradykinin (1-7) does not share this high affinity or selectivity for the B1 receptor, and its biological effects have been demonstrated to be independent of B1 receptor blockade. This clearly distinguishes Bradykinin (1-7) from the established B1 agonists that a researcher might consider as an alternative for studying inflammatory pathways.

Evidence DimensionB1 Receptor Agonism
Target Compound DataDoes not act via the B1 receptor; its effects are not blocked by B1 antagonists.
Comparator Or Baselinedes-Arg9-Bradykinin: The primary, potent, and selective agonist for the B1 receptor (Ki for related Lys-des-Arg9-BK is 0.12 nM).
Quantified DifferenceFunctionally independent of B1 receptor vs. High-affinity selective agonism.
ConditionsVarious in vitro and in vivo inflammation and pain models.

This evidence prevents incorrect procurement; if a researcher's goal is to study B1-independent pathways of kinin metabolites, Bradykinin (1-7) is the appropriate tool, whereas des-Arg9-Bradykinin would be the wrong choice.

Investigating B1/B2-Independent Kinin Signaling Pathways

Due to its demonstrated ability to elicit biological responses like vasorelaxation without engaging classical B1 or B2 receptors, this compound is the specific tool for discovering and characterizing novel signaling mechanisms for kinin metabolites.

Modeling the Metabolic Cascade of the Kallikrein-Kinin System

As a direct and relatively stable product of ACE-mediated cleavage of Bradykinin, this peptide is essential for studies requiring a defined starting point to investigate the downstream metabolism and physiological effects of Bradykinin (1-7) itself, particularly in systems with high kininase activity.

Control Compound for Differentiating Receptor-Mediated Effects

In experiments using full-length Bradykinin, Bradykinin (1-7) serves as a critical negative control to confirm that observed effects are specifically mediated by the B2 receptor. Its lack of B2 agonism allows researchers to parse out receptor-dependent versus metabolite- or receptor-independent phenomena.

XLogP3

-4.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

756.39187327 Da

Monoisotopic Mass

756.39187327 Da

Heavy Atom Count

54

Sequence

One Letter Code: RPPGFSP

Dates

Last modified: 08-15-2023

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